Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (1R,2R)-rel-
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Overview
Description
Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (1R,2R)-rel- is a synthetic organic compound It is characterized by a cyclopropane ring attached to a carboxylic acid group, with an ethyl ester moiety and a substituted phenyl ring containing ethoxy and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (1R,2R)-rel- typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxylic Acid Group: The cyclopropane ring can be functionalized with a carboxylic acid group via carboxylation reactions.
Esterification: The carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Substitution on the Phenyl Ring: The ethoxy and fluorine groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (1R,2R)-rel- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.
Industry: Utilized in the development of agrochemicals and materials science for the creation of new polymers and resins.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example,
Properties
IUPAC Name |
ethyl (1R,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGWDSJVEJEZQQ-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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